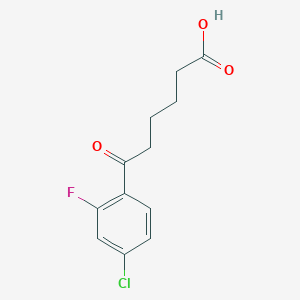

6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZPPPOTLQFORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264288 | |

| Record name | 4-Chloro-2-fluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-59-1 | |

| Record name | 4-Chloro-2-fluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluorobenzene and hexanoic acid derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Stepwise Synthesis: The synthesis proceeds through a series of steps, including halogenation, Friedel-Crafts acylation, and subsequent oxidation reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Halogenated derivatives (Cl, F, Br) exhibit higher molecular weights and lipophilicity compared to methoxy or alkyl-substituted analogs.

Biological Activity

6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid is an organic compound known for its unique structural features and potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and cytotoxic effects, supported by relevant studies and data.

Structural Characteristics

The compound features a hexanoic acid backbone with a keto group at the sixth position and a 4-chloro-2-fluorophenyl substituent. Its molecular formula is C13H14ClF O3, with a molecular weight of approximately 258.68 g/mol. The presence of both chlorine and fluorine in its structure may enhance its reactivity and interactions with biological targets compared to similar compounds.

1. Antimicrobial Properties

Research indicates that 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid exhibits significant antimicrobial activity. Various studies have utilized the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate its efficacy against multiple bacterial strains.

Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Bacillus cereus | 9 |

| Candida albicans | 10 |

| Aspergillus niger | 8 |

These results suggest that the compound can inhibit the growth of various pathogens, indicating potential applications in treating infections.

2. Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it exhibits varying degrees of cytotoxicity across different cancer types.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| Caco-2 (Colorectal) | 250 |

| DLD-1 (Colorectal) | 300 |

| HeLa (Cervical) | 150 |

| MDA-MB-231 (Breast) | 200 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism underlying the biological activity of 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid may involve several pathways:

- Membrane Disruption: Similar compounds have been shown to cause efflux of potassium ions from bacterial cells, leading to increased membrane permeability and eventual cell death.

- DNA Interaction: Some studies suggest that this compound can bind to DNA, potentially affecting its structure and function, which may contribute to its cytotoxic effects on cancer cells.

- Cell Cycle Arrest: The compound may induce cell cycle arrest by modulating key regulatory proteins involved in cell proliferation.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various phenolic acids, including 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid, against gastrointestinal pathogens. The findings demonstrated robust activity against Bacillus cereus, with notable inhibition observed at concentrations as low as 100 µg/mL .

Cytotoxicity Evaluation in Cancer Research

Another study focused on evaluating the anticancer properties of this compound against several human cancer cell lines. It was found that the compound significantly inhibited cell viability in HeLa cells with an IC50 value of 150 µg/mL, showcasing its potential as a therapeutic agent in oncology .

Q & A

Basic Questions

Q. What is the recommended synthetic route for 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid under laboratory conditions?

- Methodological Answer : A plausible approach involves Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring, followed by hydrolysis and oxidation steps to form the hexanoic acid backbone. Key intermediates, such as 4-chloro-2-fluorobenzaldehyde (CAS RN 61072-56-8), can be used as starting materials . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors.

Q. How can researchers confirm the structural identity and purity of 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substituent positions and aromatic ring integrity. For example, the fluorine atom in the 2-position will cause distinct splitting patterns in -NMR .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular ion peaks (expected [M-H] at m/z 283.3) and assess purity (>95% by HPLC with UV detection at 254 nm) .

- Elemental Analysis : Validate empirical formula (CHClFO) with ≤0.3% deviation .

Q. What are the critical safety considerations when handling 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H302).

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts acylation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability.

- Temperature Gradients : Assess reaction rates at 0°C, 25°C, and 60°C to balance kinetics vs. side reactions .

Q. What strategies resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shift predictions) for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to account for solvent-induced shifts.

- Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., B3LYP/6-311+G(d,p)) to better match experimental data .

Q. How does the electronic nature of the 4-chloro-2-fluorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing effects of Cl and F groups reduce electron density on the phenyl ring, making the carbonyl carbon more electrophilic. This enhances susceptibility to nucleophilic attack (e.g., Grignard reagents). Quantify via Hammett substituent constants (σ=0.37 for Cl, σ=0.06 for F) to predict reaction rates .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 14 days. Monitor degradation via HPLC every 48 hours .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (e.g., 60°C) .

Q. How can researchers address contradictory findings in the compound’s biological activity across different assay systems?

- Methodological Answer :

- Purity Validation : Re-test the compound after purification via preparative HPLC to exclude impurities (e.g., byproducts from synthesis) .

- Assay Standardization : Compare results under uniform conditions (e.g., cell line, incubation time, solvent controls).

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Esterification : React the carboxylic acid with methanol/HSO to form methyl esters for improved membrane permeability .

- Amidation : Use EDCI/HOBt coupling with primary amines to generate amide derivatives.

- Halogenation : Introduce Br or I at the phenyl ring via electrophilic substitution to study electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.